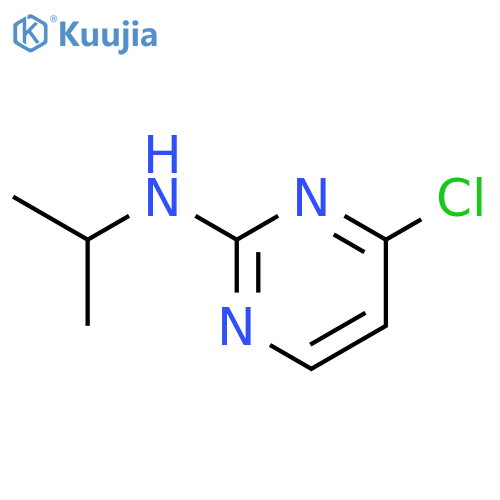

Cas no 71406-60-5 ((4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE)

(4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE 化学的及び物理的性質

名前と識別子

-

- (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE

- 4-chloro-N-propan-2-ylpyrimidin-2-amine

- (4-Chloropyrimidin-2-yl)isopropylamine

- (4-Chloro-pyrimidin-2-yl)-isopropylamine

- AB1009970

- AK-51942

- AM101179

- KB-01811

- 4-Chloro-N-(propan-2-yl)pyrimidin-2-amine

- 4-Chloro-N-isopropylpyrimidin-2-amine

- SCHEMBL4644412

- 71406-60-5

- FT-0721615

- DTXSID00604643

- AKOS015951405

- Boc-L-PyroglutamicAcidTert-ButylEster

- SB56150

- DA-17271

- 4-chloro-N-isopropyl-pyrimidin-2-amine

- G70741

-

- MDL: MFCD18837172

- インチ: InChI=1S/C7H10ClN3/c1-5(2)10-7-9-4-3-6(8)11-7/h3-5H,1-2H3,(H,9,10,11)

- InChIKey: WYLDVMUJJXJBJS-UHFFFAOYSA-N

- ほほえんだ: CC(C)NC1=NC=CC(=N1)Cl

計算された属性

- せいみつぶんしりょう: 171.0563250g/mol

- どういたいしつりょう: 171.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 37.8Ų

じっけんとくせい

- 密度みつど: 1.220

- ふってん: 268 ºC

- フラッシュポイント: 116 ºC

(4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM167940-1g |

4-chloro-N-isopropylpyrimidin-2-amine |

71406-60-5 | 95% | 1g |

$470 | 2021-08-05 | |

| A2B Chem LLC | AH19967-1g |

4-Chloro-N-isopropylpyrimidin-2-amine |

71406-60-5 | 95% | 1g |

$420.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778479-1g |

4-Chloro-N-isopropylpyrimidin-2-amine |

71406-60-5 | 98% | 1g |

¥9738.00 | 2024-05-02 | |

| A2B Chem LLC | AH19967-250mg |

4-Chloro-N-isopropylpyrimidin-2-amine |

71406-60-5 | 95% | 250mg |

$156.00 | 2024-04-19 | |

| 1PlusChem | 1P00FG5B-250mg |

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine |

71406-60-5 | 95% | 250mg |

$206.00 | 2024-04-21 | |

| A2B Chem LLC | AH19967-100mg |

4-Chloro-N-isopropylpyrimidin-2-amine |

71406-60-5 | 95% | 100mg |

$92.00 | 2024-04-19 | |

| Chemenu | CM167940-1g |

4-chloro-N-isopropylpyrimidin-2-amine |

71406-60-5 | 95% | 1g |

$553 | 2024-07-24 | |

| Fluorochem | 088405-1g |

4-Chloro-pyrimidin-2-yl)-isopropyl-amine |

71406-60-5 | 1g |

£427.00 | 2022-02-28 | ||

| 1PlusChem | 1P00FG5B-1g |

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine |

71406-60-5 | 95% | 1g |

$570.00 | 2024-04-21 | |

| 1PlusChem | 1P00FG5B-100mg |

(4-Chloro-pyrimidin-2-yl)-isopropyl-amine |

71406-60-5 | 95% | 100mg |

$121.00 | 2024-04-21 |

(4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

(4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINEに関する追加情報

Professional Introduction to (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE and CAS No. 71406-60-5

Compound CAS No. 71406-60-5 and the product name (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE represent a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular structure of this compound includes a pyrimidine core substituted with a chloro group at the 4-position and an isopropylamine moiety at the 2-position, which together contribute to its distinct chemical behavior and biological activity.

The pyrimidine scaffold is a fundamental motif in many biologically active molecules, particularly in nucleoside analogs that target DNA and RNA synthesis. The presence of a chloro group at the 4-position enhances the electrophilicity of the pyrimidine ring, making it a versatile intermediate for further functionalization. This property is particularly valuable in synthetic chemistry, where it allows for the facile introduction of various substituents that can modulate biological activity. The isopropylamine group, on the other hand, introduces a basic nitrogen atom that can participate in hydrogen bonding interactions, influencing both the solubility and binding affinity of the compound.

In recent years, there has been a growing interest in developing novel therapeutic agents based on modified pyrimidine derivatives. These compounds have shown promise in various therapeutic areas, including oncology, antiviral therapy, and inflammation control. The specific combination of a chloro-substituted pyrimidine with an isopropylamine side chain in (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE positions it as a potential lead compound for further investigation. Its unique structural features make it an attractive candidate for designing molecules with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By targeting specific kinases, small molecule inhibitors can modulate these pathways and restore normal cellular function. The pyrimidine core of (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE is well-suited for interacting with the ATP-binding pockets of kinases, while the chloro group provides additional binding interactions through hydrogen bonding or electrostatic interactions. This dual interaction mechanism could lead to potent and selective kinase inhibition.

Recent studies have highlighted the importance of structure-based drug design in developing effective kinase inhibitors. Computational modeling techniques have been employed to predict how different substituents on the pyrimidine ring can influence binding affinity and selectivity. The chloro group at position 4 has been shown to enhance binding by forming hydrogen bonds with conserved residues in the ATP-binding pocket. Additionally, the isopropylamine moiety can interact with other regions of the kinase enzyme, further stabilizing the inhibitor-kinase complex. These findings suggest that (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE could be a valuable starting point for designing next-generation kinase inhibitors.

Beyond kinase inhibition, (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE may also exhibit activity against other targets relevant to therapeutic intervention. For instance, its structural features could allow it to interact with nucleotide transporters or DNA polymerases, which are critical components in nucleoside analog-based therapies. By modulating these interactions, the compound could potentially interfere with viral replication or DNA synthesis in cancer cells. Such applications would be particularly valuable in antiviral and anticancer drug development.

The synthesis of (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE involves several key steps that highlight its synthetic utility. The chlorination of a pyrimidine precursor at the 4-position introduces the chloro group, while subsequent nucleophilic substitution with isopropylamine provides the desired amine functionality at the 2-position. This synthetic route is straightforward and scalable, making it suitable for large-scale production if needed. Additionally, modifications to this route could be explored to introduce other substituents or functional groups, further expanding its pharmacological potential.

In conclusion, (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE represents a promising compound for therapeutic development due to its unique structural features and potential biological activities. Its ability to interact with kinases and other targets makes it an attractive candidate for further investigation in drug discovery programs. As research continues to uncover new applications for pyrimidine derivatives, compounds like (4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE will undoubtedly play a significant role in shaping future therapeutic strategies.

71406-60-5 ((4-CHLORO-PYRIMIDIN-2-YL)-ISOPROPYL-AMINE) 関連製品

- 893933-55-6(1-(4-fluorophenyl)-4-(prop-2-yn-1-ylsulfanyl)-1H-pyrazolo3,4-dpyrimidine)

- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)

- 1805535-21-0(3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-fluoro-4-methyl-, ethyl ester)

- 1022112-32-8(Ethyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate)

- 1216698-02-0(N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride)

- 946349-93-5(ethyl 4-{4-(3-chloro-4-methylphenyl)aminopteridin-2-yl}piperazine-1-carboxylate)

- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)

- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))

- 425379-13-1(4-(5-bromo-2-fluorophenyl)pyridine)

- 1361529-52-3(3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine)